Methyl 2,4-dihydroxy-1-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 2,4-dihydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)11-8-5-3-2-4-7(8)9(13)6-10(11)14/h2-6,13-14H,1H3 |
InChI Key |
RDFDJYUAKZJMEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C2=CC=CC=C21)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 2,4 Dihydroxy 1 Naphthoate
Strategic De Novo Synthesis of Methyl 2,4-dihydroxy-1-naphthoate
The synthesis of this compound, a significant intermediate in various chemical processes, can be achieved through several strategic de novo pathways. chemicalbook.com These methods range from direct esterification of the corresponding carboxylic acid to more complex multi-step sequences involving the construction of the naphthalene (B1677914) core.
Esterification of 1,4-Dihydroxy-2-naphthoic Acid (DHNA) to this compound
The most direct route to this compound is the esterification of 1,4-dihydroxy-2-naphthoic acid (DHNA). This reaction is typically carried out by reacting DHNA with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The process is usually conducted under reflux conditions (around 60–70°C) for several hours to drive the reaction towards completion. To further favor the formation of the ester, methods to remove the water byproduct, such as azeotropic distillation or the use of molecular sieves, are often employed. The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the sensitive phenolic hydroxyl groups.
A representative experimental procedure involves dissolving 1,4-dihydroxy-2-naphthoic acid in a suitable solvent like anhydrous N,N-dimethylformamide (DMF), followed by the addition of methanol and the acid catalyst. The mixture is then heated under reflux and the reaction progress is monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is precipitated by pouring the mixture into cold water. truman.edu Purification of the resulting solid is typically achieved through recrystallization from solvents like acetic acid or ethyl acetate (B1210297) to yield pure this compound.
Table 1: Typical Conditions for the Esterification of 1,4-Dihydroxy-2-naphthoic Acid
| Parameter | Condition |
| Reactants | 1,4-Dihydroxy-2-naphthoic acid, Methanol (excess) |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid |
| Temperature | 60–70°C (Reflux) |
| Reaction Time | 6–8 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Workup | Quenching with water, filtration |
| Purification | Recrystallization (e.g., from acetic acid or ethyl acetate) |
Multi-step Organic Synthesis Pathways to the Naphthalene Core and Subsequent Functionalization
One established method involves the cyclization of ethyl phenylacetylmalonate. orgsyn.org This process, when treated with concentrated sulfuric acid, leads to the formation of ethyl 1,3-dihydroxy-2-naphthoate. orgsyn.org Subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification with methanol, would yield the desired this compound. This approach highlights the construction of the functionalized naphthalene ring system from acyclic precursors.
Another strategy involves the reduction of quinone precursors. For instance, an appropriately substituted naphthoquinone can be reduced to the corresponding hydroquinone (B1673460). This hydroquinone can then be esterified to produce this compound. This method is particularly useful when quinone derivatives are more accessible starting materials.
Continuous flow techniques are also being explored for multi-step synthesis, offering advantages in terms of reaction control and efficiency, which could be applied to the synthesis of complex molecules like this compound. mit.edu
Lewis Acid-Mediated Rearrangement Strategies for Naphthoate Ester Formation
Recent advancements in synthetic methodology have introduced Lewis acid-mediated rearrangements as a novel approach to naphthoate ester formation. acs.orgnih.gov One such strategy involves the unexpected 1,2-acyl shift of oxabenzonorbornadienes catalyzed by a Lewis acid. acs.orgnih.gov This rearrangement leads to the formation of 1-hydroxy-2-naphthoic acid esters, providing access to substitution patterns that may be difficult to achieve through traditional methods. acs.orgnih.gov
The proposed mechanism for this transformation involves the coordination of the Lewis acid to the oxabenzonorbornadiene, which facilitates an oxa-bridge opening to form a carbocation. nih.gov This is followed by a 1,2-acyl shift and subsequent rearomatization to yield the naphthoate ester product. nih.gov The use of stoichiometric amounts of the Lewis acid is often necessary for complete conversion. nih.gov This methodology represents a significant development in the synthesis of functionalized naphthoic acid derivatives.
Another relevant Lewis acid-promoted reaction is the Pinner reaction, which can be used for the synthesis of carboxylic esters from alcohols and nitriles under mild conditions. beilstein-journals.org While not a direct synthesis of the naphthalene core, this method could be applied to a precursor containing a nitrile group to form the methyl ester.
Table 2: Lewis Acids Used in Rearrangement Reactions
| Lewis Acid | Application | Reference |
| Various | Acyl shift of oxabenzonorbornadienes | nih.gov |
| Hafnium triflate | Pinner reaction of alcohols with nitriles | beilstein-journals.org |
| MgI2 | α-hydroxy β-dicarbonyl to α-ketol ester rearrangement | nih.govresearchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.govwhiterose.ac.uk In the context of this compound synthesis, this involves the use of less hazardous reagents, greener solvents, and more efficient catalytic processes. researchgate.net
For example, the use of enzymes as catalysts, such as laccase, in aqueous media presents a green alternative for the synthesis of naphthoquinone derivatives, which can be precursors to this compound. researchgate.netresearchgate.net Laccase can catalyze the oxidation of hydroquinones to quinones using atmospheric oxygen, with water as the only byproduct. researchgate.net This avoids the use of hazardous heavy metal reagents and organic solvents. researchgate.net
Furthermore, the development of ultrasound-assisted and microwave-assisted synthesis methods can lead to higher yields, reduced reaction times, and increased atom economy compared to conventional methods. researchgate.net The use of water as a green solvent in these reactions has also shown promising results. researchgate.net The application of these green chemistry principles to the entire synthetic route of this compound can significantly improve its sustainability. whiterose.ac.uk
Derivatization and Functional Group Interconversions of this compound
Reactions Involving Hydroxyl Groups on the Naphthalene Ring of this compound
The two hydroxyl groups on the naphthalene ring of this compound are key sites for further chemical transformations. acs.org These nucleophilic groups can undergo a variety of reactions, allowing for the synthesis of a diverse range of derivatives.
One common reaction is oxidation, where the hydroxyl groups can be oxidized to form the corresponding quinone. This transformation is a fundamental process in the chemistry of dihydroxynaphthalenes.
Conversely, the hydroxyl groups can be involved in substitution reactions. For instance, they can be alkylated or acylated to form ethers and esters, respectively. These reactions typically involve reacting the diol with an appropriate electrophile in the presence of a base.
The acidity of the hydroxyl groups also allows them to act as weak acids. libretexts.org They can be deprotonated by a suitable base to form the corresponding alkoxide ions, which are more potent nucleophiles and can participate in a wider range of reactions. The relative acidity of the hydroxyl groups can be influenced by the steric environment and electronic effects within the molecule. libretexts.org
Modifications and Transformations of the Methyl Ester Moiety
The methyl ester group in this compound is a key functional group that can undergo several transformations. One of the most fundamental reactions is its hydrolysis to the corresponding carboxylic acid, 1,4-dihydroxy-2-naphthoic acid. This reaction is typically achieved under basic conditions, for instance, by treatment with sodium hydroxide (B78521), followed by acidification.
Another important transformation is transesterification, where the methyl group is exchanged with another alkyl or aryl group. This can be accomplished by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions can influence the efficiency of the transesterification process.
Furthermore, the methyl ester can be reduced to the corresponding primary alcohol, (1,4-dihydroxy-2-naphthalenyl)methanol. This reduction can be carried out using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting diol is a valuable intermediate for the synthesis of other derivatives.
The reactivity of the methyl ester moiety is summarized in the following table:
| Reaction Type | Reagents | Product |
| Hydrolysis | NaOH, then H+ | 1,4-dihydroxy-2-naphthoic acid |
| Transesterification | R-OH, H+ or OH- | Alkyl 2,4-dihydroxy-1-naphthoate |
| Reduction | LiAlH4 | (1,4-dihydroxy-2-naphthalenyl)methanol |
Electrophilic Aromatic Substitution Reactions on the Naphthalene System of this compound
The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The hydroxyl groups at positions 1 and 4 are strong activating groups, directing incoming electrophiles to specific positions on the ring. Naphthalene itself generally undergoes EAS reactions, with a preference for substitution at the α-position (1-position) due to the greater stability of the resulting carbocation intermediate. pearson.compearson.com However, the directing effects of the existing substituents in this compound play a crucial role.
The hydroxyl groups strongly activate the ring towards electrophilic attack. The positions ortho and para to the hydroxyl groups are electronically enriched. In this specific molecule, the available positions for substitution are at C3, C5, C6, C7, and C8. The C3 position is situated between the two hydroxyl groups and adjacent to the ester group, making it a likely site for substitution due to the combined activating and directing effects of the hydroxyls.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The specific conditions and reagents used can influence the position of substitution. libretexts.org For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with elemental halogens in the presence of a Lewis acid. youtube.com The electron-rich nature of the dihydroxynaphthalene system makes it highly reactive towards electrophiles. pearson.com
Nucleophilic Reactivity and Additions involving this compound
The hydroxyl groups of this compound impart nucleophilic character to the molecule. These hydroxyl groups can act as nucleophiles in various reactions, such as etherification and esterification. For example, they can react with alkyl halides in the presence of a base to form the corresponding ethers.
The carbonyl carbon of the methyl ester group is electrophilic and can be attacked by nucleophiles. This reactivity is central to reactions like hydrolysis and amidation. In amidation, the ester reacts with an amine to form the corresponding amide, a transformation that can be crucial for creating compounds with different biological activities.
Catalytic Approaches in this compound Chemistry
Catalysis is a cornerstone of modern chemical synthesis, offering pathways to increased efficiency, selectivity, and sustainability. mdpi.com The synthesis and modification of this compound and related compounds can benefit significantly from various catalytic strategies.
Homogeneous and Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysis play vital roles in organic synthesis. rsc.orgeolss.net Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity. rsc.orgeolss.net For instance, the esterification of 1,4-dihydroxy-2-naphthoic acid to its methyl ester can be catalyzed by soluble acids like sulfuric acid.
Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. mdpi.comrsc.orgeolss.net This is a key principle of green chemistry. mdpi.com Solid acid catalysts, for example, could be employed for the esterification reaction, simplifying the workup procedure. The development of catalysts that combine the high selectivity of homogeneous systems with the stability and recyclability of heterogeneous ones is an active area of research. rsc.orgchemistryworld.com
Organocatalysis and Biocatalysis in Naphthoate Ester Synthesis
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules as catalysts. nih.gov This approach avoids the use of potentially toxic and expensive metal catalysts. nih.gov For the synthesis of esters, N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for the conversion of aldehydes to esters. nih.gov While not directly applied to this compound in the reviewed literature, this methodology presents a promising avenue for its synthesis under mild and environmentally friendly conditions. nih.gov Proline, a simple amino acid, is another well-known organocatalyst used in various asymmetric reactions. youtube.comyoutube.com
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild conditions. While specific examples for this compound are not prevalent, the enzymatic synthesis of esters is a well-established field. Lipases, for instance, are commonly used for esterification and transesterification reactions. The production of the precursor, 1,4-dihydroxy-2-naphthoic acid, has been demonstrated using the bacterium Propionibacterium freudenreichii. nih.gov
Process Optimization for this compound Production (non-commercial aspects)
Optimizing the production of this compound on a laboratory scale involves careful consideration of several factors to maximize yield and purity. The direct esterification of 1,4-dihydroxy-2-naphthoic acid is a common synthetic route.
Key parameters for optimization include:
Catalyst Choice and Loading: The type and amount of acid catalyst can significantly impact the reaction rate and equilibrium position.
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition of the product.
Solvent: The choice of solvent can affect the solubility of the reactants and the position of the equilibrium. Using an excess of methanol can drive the reaction towards the product side.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
Purification Method: Recrystallization is a common method for purifying the crude product to obtain high-purity this compound.
For the biocatalytic production of the precursor, 1,4-dihydroxy-2-naphthoic acid, optimization of the cultivation conditions for Propionibacterium freudenreichii is critical. This includes managing the oxygen transfer rate and the concentration of inhibitory byproducts like propionate (B1217596) to enhance the final yield. nih.gov
Advanced Spectroscopic and Structural Elucidation of Methyl 2,4 Dihydroxy 1 Naphthoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 2,4-dihydroxy-1-naphthoate
NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.
High-Resolution ¹H and ¹³C NMR Analysis
To begin the structural analysis, one-dimensional ¹H and ¹³C NMR spectra would be acquired. The ¹H NMR spectrum would provide crucial information on the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their coupling patterns (spin-spin splitting), which reveal adjacent proton relationships. For this compound, one would expect to observe signals for the aromatic protons on the naphthalene (B1677914) ring, the hydroxyl protons, and the methyl protons of the ester group. The chemical shifts of the aromatic protons would be indicative of their positions relative to the electron-donating hydroxyl groups and the electron-withdrawing ester group.
The ¹³C NMR spectrum would complement this by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the carbonyl carbon of the ester, the carbons bearing the hydroxyl groups, the other aromatic carbons, and the methyl carbon of the ester.
A hypothetical data table for the ¹H and ¹³C NMR of this compound would be structured as follows, pending experimental data:
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | C-1 |
| 2 | - | - | - | C-2 |
| 3 | H-3 | s | - | C-3 |
| 4 | - | - | - | C-4 |
| 5 | H-5 | d | J₅,₆ | C-5 |
| 6 | H-6 | t | J₆,₅, J₆,₇ | C-6 |
| 7 | H-7 | t | J₇,₆, J₇,₈ | C-7 |
| 8 | H-8 | d | J₈,₇ | C-8 |
| 4a | - | - | - | C-4a |
| 8a | - | - | - | C-8a |
| C=O | - | - | - | C=O |
| OCH₃ | OCH₃ | s | - | OCH₃ |
| 2-OH | 2-OH | s | - | - |
| 4-OH | 4-OH | s | - | - |
| Note: This table is for illustrative purposes only and does not contain experimental data. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
To unambiguously assign the ¹H and ¹³C signals and to piece together the molecular structure, a series of two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of adjacent protons within the naphthalene ring system. Cross-peaks in the COSY spectrum would connect coupled protons, for instance, H-5 with H-6, H-6 with H-7, and H-7 with H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, definitively assigning the carbons that have protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for connecting the different fragments of the molecule. For example, it would show correlations from the methyl protons to the ester carbonyl carbon and the ester oxygen-bearing carbon. It would also be instrumental in placing the hydroxyl and ester groups on the naphthalene ring by observing long-range correlations from the aromatic protons to the carbons bearing these substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a planar molecule like this compound, NOESY could help to confirm the assignments of adjacent protons on the aromatic ring.
Solid-State NMR Investigations
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR would offer insights into its conformation and packing in the crystalline state. This technique can be particularly useful for studying intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules in the crystal lattice.
Mass Spectrometry (MS) of this compound and its Derivatives
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This exact mass would allow for the unambiguous determination of its elemental formula (C₁₂H₁₀O₄), confirming the identity of the compound.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) would be used to generate a fragmentation pattern. The way the molecular ion breaks down into smaller fragment ions provides a "fingerprint" that is characteristic of the molecule's structure. The analysis of these fragmentation pathways would help to confirm the connectivity of the atoms. For this compound, one would expect to see characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), and potentially water from the hydroxyl groups.
A hypothetical fragmentation data table would be structured as follows:
Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| [M]⁺ | [C₁₂H₁₀O₄]⁺ |
| [M - 31]⁺ | [C₁₁H₇O₃]⁺ (Loss of ˙OCH₃) |
| [M - 59]⁺ | [C₁₁H₇O₂]⁺ (Loss of ˙COOCH₃) |
| Note: This table is for illustrative purposes only and does not contain experimental data. |
Tandem Mass Spectrometry (MS/MS) Applications
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. For this compound (molecular weight: 218.21 g/mol ), the protonated molecule [M+H]⁺ would be the primary ion selected for fragmentation in positive ion mode.
The fragmentation of this compound is expected to follow pathways characteristic of esters and aromatic compounds. libretexts.org The initial loss of a molecule of methanol (B129727) (CH₃OH, 32 Da) from the ester group is a highly probable fragmentation pathway, leading to a stable acylium ion. Another likely fragmentation is the loss of the methoxy radical (•OCH₃, 31 Da). Subsequent fragmentations would involve losses of carbon monoxide (CO, 28 Da) from the naphthalene ring system. The presence of hydroxyl groups can also influence fragmentation, potentially through rearrangements. For instance, studies on similar dipeptide esters have shown complex fragmentation patterns. nih.govresearchgate.net
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 219.06 | 187.05 | CH₃OH |
| 219.06 | 188.05 | •OCH₃ |
| 187.05 | 159.05 | CO |
| 159.05 | 131.05 | CO |
This table is interactive. Users can sort and filter the data.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
The hydroxyl (O-H) stretching vibrations are expected to appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The carbonyl (C=O) stretch of the ester group will give rise to a strong, sharp band, anticipated around 1680-1720 cm⁻¹. The exact position will be influenced by conjugation with the naphthalene ring and any intramolecular hydrogen bonding with the adjacent hydroxyl group.
The aromatic C=C stretching vibrations of the naphthalene ring will produce a series of bands in the 1450-1650 cm⁻¹ region. C-O stretching vibrations from the ester and hydroxyl groups will be visible in the 1000-1300 cm⁻¹ range. Out-of-plane C-H bending vibrations will appear below 900 cm⁻¹, and their pattern can provide information about the substitution on the aromatic ring. Theoretical calculations on similar molecules, such as 1,4-naphthoquinone (B94277) and its methyl derivative, have been used to assign vibrational modes. jocpr.com Studies on methyl-N-(1-naphthyl)-urethane also provide insights into the vibrational characteristics of substituted naphthalenes. researchgate.net
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch (Hydrogen-bonded) | 3200-3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |
| C=O Stretch (Ester) | 1680-1720 | Strong | Medium |
| Aromatic C=C Stretch | 1450-1650 | Medium-Strong | Strong |
| C-O Stretch (Ester & Phenol) | 1000-1300 | Strong | Medium |
| Out-of-plane C-H Bend | 750-900 | Strong | Weak |
This table is interactive. Users can sort and filter the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is the primary chromophore in this compound. The UV-Vis spectrum of naphthalene itself shows several absorption bands corresponding to π → π* transitions. ufg.br The substitution of the naphthalene core with hydroxyl and methyl ester groups will cause a bathochromic (red) shift in the absorption maxima and may alter the fine structure of the spectrum. ias.ac.in
The hydroxyl groups, being electron-donating, and the methyl ester group, being electron-withdrawing, will both influence the energy of the molecular orbitals involved in the electronic transitions. It is expected that this compound will exhibit strong absorption bands in the UV region. Studies on heavily substituted naphthalene derivatives have shown that electronic transitions can be significantly affected by the nature and position of the substituents. aanda.orgaanda.orgresearchgate.net The spectrum is likely to show multiple bands, with the longest wavelength absorption extending into the near-UV region.
Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Predicted λₘₐₓ (nm) |
| π → π | ~230 |
| π → π | ~280 |
| π → π* | ~330 |
This table is interactive. Users can sort and filter the data.
X-ray Crystallography and Solid-State Structural Characterization (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported in the Cambridge Structural Database, we can predict the key structural features that such an analysis would reveal.
A crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the naphthalene ring system and the geometry of the substituent groups. Of particular interest would be the investigation of intermolecular and intramolecular hydrogen bonding. It is highly probable that the hydroxyl groups and the carbonyl oxygen of the ester group would participate in a network of hydrogen bonds, influencing the crystal packing. mdpi.comnih.govresearchgate.net
For instance, an intramolecular hydrogen bond between the hydroxyl group at position 2 and the carbonyl oxygen of the ester at position 1 is sterically plausible and would lead to the formation of a stable six-membered ring. Intermolecular hydrogen bonds between the hydroxyl group at position 4 of one molecule and the hydroxyl or carbonyl groups of neighboring molecules would likely dictate the packing arrangement in the solid state.
Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of Methyl 2,4 Dihydroxy 1 Naphthoate
Elucidation of Reaction Mechanisms involving Methyl 2,4-dihydroxy-1-naphthoate
The reaction mechanisms of this compound are centered around the reactivity of the electron-rich dihydroxynaphthalene ring and the electrophilic and nucleophilic centers provided by the ester and hydroxyl groups.
The two hydroxyl groups and the methyl ester group confer distinct and often competing reactive properties to the molecule.
Hydroxyl Groups: The phenolic hydroxyl groups at the C-1 and C-4 positions are nucleophilic and acidic. They can be deprotonated to form phenoxide ions, which are even stronger nucleophiles. These groups are key to several reactions:
Oxidation: The 1,4-dihydroxy arrangement (a hydroquinone (B1673460) system) is susceptible to oxidation, which converts the aromatic hydroquinone into a 1,4-naphthoquinone (B94277), a cyclic diketone. This is a highly reversible two-electron, two-proton process that is central to the electrochemical properties of this class of compounds. nih.gov
Substitution: The hydroxyl groups can undergo nucleophilic substitution to form ethers or be replaced by other functional groups, though this often requires activation.
Hydrogen Bonding: The hydroxyl groups can form both intramolecular and intermolecular hydrogen bonds, which influences the molecule's physical properties and can modulate its reactivity. researchgate.net
Ester Group: The methyl ester at the C-2 position introduces an electrophilic carbonyl carbon.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1,4-dihydroxy-2-naphthoic acid, and methanol (B129727). This reaction proceeds via nucleophilic acyl substitution.
Directing Group: The ester group can act as a directing group in certain reactions, such as the catalytic oxidative coupling of naphthols, by coordinating with metal catalysts. This coordination can be a critical condition for the success of such synthetic protocols.
The combination of these groups means that reaction conditions must be carefully chosen to achieve selectivity. For instance, protecting the hydroxyl groups may be necessary to perform reactions selectively at the ester site.
While specific studies detailing the isolation and characterization of intermediates for every reaction of this compound are not extensively documented, mechanisms can be inferred from related compounds and general principles of organic chemistry.
Hydrolysis: The hydrolysis of the ester is expected to proceed through a tetrahedral intermediate . Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a negatively charged tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate.
Oxidation: The oxidation of the hydroquinone moiety to the naphthoquinone likely proceeds through a semiquinone radical anion intermediate . This is particularly relevant in electrochemical processes where single-electron transfers can occur. researchgate.net
Oxidative Coupling: In metal-catalyzed oxidative coupling reactions, the mechanism is believed to involve the coupling of radical-anion species, which are generated from the naphthol precursor. acs.org
Computational modeling and spectroscopic techniques like laser flash photolysis are instrumental in studying these transient species. For example, laser flash photolysis on related naphthol compounds has been used to detect reactive intermediates such as radicals and quinone methides that form upon photoexcitation. nih.gov
Kinetic Investigations of Chemical Reactions of this compound
Kinetic studies quantify the rates of chemical reactions and provide insight into the factors that control them, such as concentration, temperature, and catalysts.
Rate = k[Ester][OH⁻]
The table below presents kinetic data for the hydrolysis of a structurally related compound, methyl salicylate (B1505791), to illustrate the type of data obtained from such studies.
| Hydroxide Ion Conc. (M) | Observed Rate Constant (k_obsd) at 35°C (s⁻¹) | Reaction Type |
|---|---|---|
| 0.01 - 0.04 | Constant | Intramolecular general-base catalysis |
| > 0.04 | Increases with [OH⁻] | Bimolecular attack of OH⁻ |
This data is for methyl salicylate and serves as an example of kinetic analysis. nih.gov The hydrolysis of this compound would be influenced by its unique electronic and steric properties.
The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the rate constant, often using the Arrhenius equation. Thermodynamic parameters such as the change in enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide further details about the transition state.
For instance, a favorable (less negative or positive) ΔS‡ was noted for the intramolecular general-base-catalyzed hydrolysis of methyl salicylate, indicating a well-ordered transition state is not required, which enhances the rate. nih.gov No specific activation energy or thermodynamic parameters for reactions of this compound have been found in the literature. The table below shows example parameters for a different type of reaction, the hydrolysis of glycerides, to illustrate the concepts.
| Reaction Step | Activation Energy (Ea) (kcal/mol) |
|---|---|
| Triglyceride to Diglyceride | 2.71 |
| Diglyceride to Monoglyceride | 7.30 |
| Monoglyceride to Glycerol | 23.33 |
This data is for the hydrolysis of glycerides and serves as an example of thermodynamic parameters in reaction kinetics. researchgate.net
Photochemical and Electrochemical Properties of this compound
Photochemical Properties: Naphthol derivatives are known to be photoactive. acs.org Upon absorption of UV light, they can be promoted to an excited state. Potential photochemical pathways include fluorescence (emission of light), intersystem crossing to a triplet state, or chemical reactions. For some naphthols, excitation can lead to the formation of reactive intermediates like radicals or quinone methides. nih.gov The fluorescence of related naphthalene (B1677914) derivatives can be sensitive to the solvent environment, showing enhanced emission in protic solvents due to effects like hydrogen bonding which can inhibit non-radiative decay pathways. mdpi.com
Electrochemical Properties: The electrochemistry of this compound is dominated by the 1,4-dihydroxynaphthalene (B165239) (hydroquinone) moiety. This system typically undergoes a reversible, two-electron, two-proton oxidation to the corresponding 1,4-naphthoquinone. nih.gov Cyclic voltammetry is a key technique used to study this behavior. mdpi.com In this technique, the potential is swept and the resulting current is measured, providing information on the redox potentials and the stability of the oxidized and reduced species. The presence of substituents on the naphthalene ring, including the hydroxyl and ester groups, influences the precise redox potential. nih.gov For example, intramolecular hydrogen bonds in related hydroxy-naphthoquinones have been shown to significantly stabilize the reduced species. researchgate.net
Regioselectivity and Stereoselectivity in Reactions of this compound
The reactivity of this compound is significantly influenced by the presence of two hydroxyl groups and a methyl ester on the naphthalene ring. These functional groups dictate the regioselectivity and potential stereoselectivity of its reactions.
Regioselectivity in O-Alkylation Reactions
The two hydroxyl groups at the C-2 and C-4 positions of this compound exhibit different acidities and nucleophilicities, which is the basis for regioselective reactions such as O-alkylation. The hydroxyl group at the C-4 position is generally more acidic and its corresponding phenoxide is a softer nucleophile compared to the hydroxyl group at the C-2 position. This difference is attributed to the electronic effects of the adjacent carbonyl group of the ester at C-1. The C-2 hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the ester, which lowers its acidity and nucleophilicity.
In analogy with similar systems like 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, the alkylation of this compound is expected to show high regioselectivity for the C-4 hydroxyl group. nih.gov Studies on these analogous compounds have demonstrated that using a mild base such as cesium bicarbonate in a polar aprotic solvent like acetonitrile (B52724) can achieve excellent yields of the 4-alkoxy product, with minimal formation of the 2-alkoxy or dialkylated products. nih.gov This high regioselectivity is a result of the preferential deprotonation of the more acidic C-4 hydroxyl group.
The expected regioselective O-alkylation of this compound can be illustrated with the following proposed reaction scheme and data based on analogous systems.
Table 1: Proposed Regioselective O-Alkylation of this compound with Various Alkyl Halides
| Entry | Alkyl Halide | Proposed Major Product (4-alkoxy derivative) | Expected Regioselectivity (4-O-alkylation vs. 2-O-alkylation) |
|---|---|---|---|
| 1 | 1-Bromopropane | Methyl 2-hydroxy-4-propoxy-1-naphthoate | >95:5 |
| 2 | 1-Bromobutane | Methyl 4-butoxy-2-hydroxy-1-naphthoate | >95:5 |
| 3 | Benzyl Bromide | Methyl 4-(benzyloxy)-2-hydroxy-1-naphthoate | >95:5 |
This data is extrapolated from studies on analogous 2,4-dihydroxyaryl compounds and represents expected outcomes. nih.gov
Stereoselectivity in Diels-Alder Reactions
While this compound itself is not a diene, its oxidized form, a naphthoquinone derivative, can act as a dienophile in Diels-Alder reactions. The stereochemical outcome of such reactions is governed by well-established principles, primarily the "endo rule," which states that the dienophile's substituents with pi-system character preferentially occupy the endo position in the transition state, leading to the kinetic product.
If this compound were to be oxidized to the corresponding 1,4-naphthoquinone-2-carboxylate and then reacted with a cyclic diene like cyclopentadiene, the formation of a bicyclic adduct would be expected. The stereoselectivity of this hypothetical reaction would favor the endo isomer due to secondary orbital interactions between the pi system of the dienophile's activating group (the methyl ester) and the developing pi bond of the diene in the transition state.
Table 2: Proposed Stereoselective Diels-Alder Reaction of a this compound Derivative
| Diene | Dienophile (from this compound) | Proposed Major Product (Endo Adduct) | Expected Diastereomeric Ratio (Endo:Exo) |
|---|
This is a hypothetical reaction based on the known principles of Diels-Alder stereoselectivity. nih.gov
The facial selectivity of the diene's approach to the dienophile would also be a factor, potentially leading to a mixture of enantiomers if the reactants are prochiral and no chiral catalyst is employed. The presence of substituents on the diene or dienophile would further influence the regio- and stereoselectivity of the cycloaddition. acs.orgrsc.org
Applications of Methyl 2,4 Dihydroxy 1 Naphthoate in Advanced Chemical Research Non Clinical Focus
Role as a Building Block in Complex Organic Synthesis
The inherent reactivity of Methyl 2,4-dihydroxy-1-naphthoate makes it a significant building block in the field of complex organic synthesis. The hydroxyl groups can be readily alkylated, acylated, or can participate in condensation reactions, while the ester group can be hydrolyzed or converted to other functional groups. The aromatic core itself can undergo various substitution reactions, allowing for the construction of intricate molecular architectures.
This compound is a valuable precursor for the synthesis of a wide array of naphthoquinone derivatives. The 1,4-naphthoquinone (B94277) framework is a common motif in many biologically active natural products and synthetic compounds. nih.gov In nature, 1,4-dihydroxy-2-naphthoate (DHNA), a closely related compound, is a key intermediate in the biosynthesis of specialized 1,4-naphthoquinones like lawsone (2-hydroxy-1,4-naphthoquinone). nih.gov This biosynthetic pathway highlights the inherent potential of the dihydroxynaphthoate scaffold to be converted into quinone structures.
In a laboratory setting, the dihydroxy-naphthalene core of this compound can be oxidized to the corresponding quinone. The resulting methyl 2-hydroxy-1,4-naphthoquinone-1-carboxylate can then undergo further transformations. For instance, the ester group can be hydrolyzed and subsequently decarboxylated to yield 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). Lawsone itself is a versatile starting material for the synthesis of a multitude of biologically active molecules. hilarispublisher.com
The synthesis of various 2-substituted-3-hydroxy-1,4-naphthoquinone derivatives can be achieved through reactions involving the parent hydroxynaphthoquinone. For example, the reaction of 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone with active methylene (B1212753) compounds in the presence of a base affords various 2-hydroxy-3-substituted-1,4-napthoquinone derivatives. hilarispublisher.com This demonstrates the synthetic utility of the hydroxynaphthoquinone scaffold that can be derived from this compound.
Furthermore, novel 2-methyl-1,4-naphthoquinone derivatives with varying side-chain lengths at the 3-position have been synthesized and shown to exhibit significant biological activities. nih.gov This underscores the importance of the naphthoquinone core, accessible from precursors like this compound, in the development of new chemical entities.
| Precursor | Reaction/Process | Resulting Naphthoquinone Derivative | Significance |
|---|---|---|---|
| 1,4-dihydroxy-2-naphthoate (DHNA) | Biosynthesis | Lawsone (2-hydroxy-1,4-naphthoquinone) | Key natural product precursor nih.gov |
| 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone | Ring-opening with active methylene compounds | 2-hydroxy-3-substituted-1,4-napthoquinone derivatives | Access to functionalized naphthoquinones hilarispublisher.com |
| 2-methyl-1,4-naphthoquinone | Side-chain attachment at the 3-position | Novel menaquinone analogs | Development of new bioactive compounds nih.gov |
The naphthalene (B1677914) core of this compound serves as a fundamental unit for the construction of larger, more complex polycyclic aromatic compounds (PACs). The functional groups on the naphthalene ring provide handles for annulation reactions, where additional aromatic rings are fused onto the existing scaffold. Fungal peroxygenases, for example, can hydroxylate the aromatic rings of methylnaphthalenes, initiating pathways for the formation of more complex structures. researchgate.net
One approach to building larger polycyclic systems involves the use of dihydroxy-naphthalene derivatives in self-assembly processes. For example, 1,8-dihydroxynaphthalene can react with boronic acids and 4,4'-bipyridine (B149096) to form stable host-guest complexes with aromatic hydrocarbons, demonstrating the ability of dihydroxynaphthalenes to serve as building blocks for supramolecular aggregates. nih.gov While this specific example uses a different isomer, the principle of utilizing the dihydroxy-naphthalene scaffold for constructing larger assemblies is transferable.
The synthesis of substituted naphthalenes and their subsequent cyclization reactions are a common strategy for producing polycyclic aromatic hydrocarbons. The functional groups present in this compound can be modified to introduce reactive sites suitable for such cyclizations, leading to the formation of novel and complex aromatic systems.
Application in Materials Science and Functional Materials Development
The unique electronic and structural features of this compound and its derivatives make them attractive candidates for the development of advanced functional materials. The extended π-system of the naphthalene core, coupled with the electron-donating hydroxyl groups and the electron-withdrawing ester group, gives rise to interesting photophysical and coordination properties.
The naphthalene scaffold is a well-established chromophore and fluorophore, and its derivatives are widely used in the development of fluorescent probes and dyes. The photophysical properties of naphthalimide derivatives, for instance, are highly dependent on the substituent at the C-4 position of the naphthalene ring. nih.gov Amino-substituted 1,8-naphthalimides are known to be yellow and exhibit green fluorescence. nih.gov
While direct studies on the fluorescence of this compound are not extensively reported, its structural components suggest a potential for fluorescent applications. The dihydroxy-naphthalene core can be chemically modified to create derivatives with enhanced fluorescence quantum yields and specific photophysical properties. For example, the synthesis of 4-amino-1,8-naphthalimide (B156640) derivatives involving a carboxylic group has led to the development of a molecular probe for ZnO nanoparticles with unusual fluorescence features. nih.gov This highlights the versatility of the functionalized naphthalene scaffold in creating sensitive fluorescent sensors. The presence of the hydroxyl and ester groups on this compound provides avenues for similar synthetic modifications to tune its fluorescent properties.
Naphthoquinones, which can be synthesized from this compound, are known to possess photoactive properties and are used as photosensitizers. photonics.com Photosensitizers are compounds that can absorb light and transfer the energy to surrounding molecules, initiating photochemical reactions. photonics.com This property is fundamental to the development of various photo-responsive materials.
The development of photochromic materials, which undergo a reversible change in color upon exposure to light, often relies on molecules with specific structural features that allow for photo-induced isomerization or rearrangement. While direct evidence of photochromism in simple derivatives of this compound is limited, the broader class of naphthoquinones and their derivatives are an active area of research for such applications. The ability to synthesize a variety of naphthoquinone derivatives from this precursor opens up possibilities for creating novel photochromic systems.
The dihydroxy-naphthalene moiety, particularly with the adjacent carboxylate group as found in this compound, presents an excellent bidentate or even tridentate chelation site for metal ions. The hydroxyl groups and the carbonyl oxygen of the ester can coordinate with a metal center to form stable complexes.
Schiff bases derived from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with various amines are widely used as ligands for the synthesis of transition metal complexes. uobaghdad.edu.iqfudutsinma.edu.ng These complexes often exhibit interesting catalytic and biological properties. sbmu.ac.ir For example, a Schiff base derived from 2,4-dihydroxy benzaldehyde (B42025) and α-naphthylamine has been used to synthesize Cu(II), Ni(II), and Zn(II) complexes. sbmu.ac.ir Similarly, new naphthyl aceto hydrazone-based metal complexes have been synthesized and studied for their interactions with DNA and other biological targets. nih.gov
The synthesis of metal complexes with ligands derived from 2-hydroxy-1-naphthaldehyde and 4-iodoaniline (B139537) has also been reported, with the resulting Co(II) and Ni(II) complexes showing a 1:2 metal-to-ligand ratio. fudutsinma.edu.ng These examples demonstrate the strong potential of the dihydroxy-naphthalene scaffold in coordination chemistry. This compound, with its strategically placed hydroxyl and ester groups, can serve as a versatile ligand for the preparation of a wide range of metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.
| Naphthalene-based Ligand Type | Metal Ions Complexed | Resulting Complex Geometry/Ratio | Reference |
|---|---|---|---|
| Schiff base from 2-hydroxy-1-naphthaldehyde and 4-iodoaniline | Co(II), Ni(II) | 1:2 metal to ligand ratio, square planar | fudutsinma.edu.ng |
| Schiff base from 2,4-dihydroxy benzaldehyde and α-naphthylamine | Cu(II), Ni(II), Zn(II) | Square-planar (Cu, Ni), Tetrahedral (Zn) | sbmu.ac.ir |
| Schiff base from 2-hydroxy-1-napthaldehyed and phenyl hydrazine | Ni(II), Cu(II), Zn(II), Cd(II) | Tetrahedral | uobaghdad.edu.iq |
| Naphthyl aceto hydrazone | Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II) | Amorphous | nih.gov |
Advanced Analytical Reagent Development
The utility of a compound as an analytical reagent is determined by its ability to react specifically and reliably to detect or quantify other molecules.
In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov This often involves increasing volatility for GC or adding a chromophore/fluorophore for UV or fluorescence detection in HPLC. nih.gov
Based on available scientific literature, Methyl 1,4-dihydroxy-2-naphthoate is not used as a derivatization agent. Its role is typically that of an analyte or a synthetic intermediate, rather than a reagent used to modify other compounds for analysis. Its functional groups—two hydroxyls and a methyl ester—make it a target for derivatization, but it is not employed to derivatize other molecules.
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function. While Methyl 1,4-dihydroxy-2-naphthoate is noted as a useful intermediate for the synthesis of various organic molecules, detailed research outlining its specific use as a foundational reagent for crafting chemical probes aimed at mechanism elucidation is not extensively documented. chemicalbook.com Its structural backbone, however, is a key component of molecules that are central to mechanistic studies.
Chemical Biology Tool Compounds (Mechanism Elucidation Only, No Clinical/Efficacy)
As a tool compound, the 1,4-dihydroxy-2-naphthoate scaffold is instrumental in probing the intricate workings of enzymes and receptors, providing insights into their mechanisms of action without a focus on therapeutic outcomes.
The 1,4-dihydroxy-2-naphthoate core is fundamental to the biosynthesis of menaquinone (vitamin K2), a critical pathway in many bacteria. wikipedia.org Enzymes in this pathway, particularly 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), have been the subject of detailed mechanistic studies using analogs of their substrates and products. wikipedia.orgnih.gov
Research on MenB from Escherichia coli using product analogs has revealed a sophisticated induced-fit mechanism. nih.gov The binding of a ligand containing the 1,4-dihydroxy-2-naphthoate moiety to the enzyme's active site triggers significant conformational changes. These structural shifts are crucial for catalysis and provide a clear picture of the enzyme's mechanism. nih.gov
Key mechanistic findings from these studies include:
Active Site Loop Reorganization: A flexible loop near the active site folds into a more rigid β-hairpin structure upon ligand binding. nih.gov
Helix Reorientation: A helix at the C-terminus of the enzyme undergoes a significant reorientation, helping to secure the ligand in the active site. nih.gov
Induced-Fit Catalysis: These conformational changes demonstrate how the enzyme adapts its structure to bind the substrate and facilitate the complex intramolecular Claisen condensation reaction it catalyzes. nih.gov
| Mechanistic Feature | Description | Consequence for Mechanism Elucidation |
| Ligand-Induced Folding | An active-site loop (A-loop) transitions from a disordered state to an ordered β-hairpin. | This change is critical for positioning key catalytic residues and properly orienting the substrate for reaction. nih.gov |
| C-Terminal Helix Shift | A C-terminal helix reorients to form new interactions with the bound ligand. | This stabilizes the enzyme-ligand complex and contributes to the formation of the complete binding pocket. nih.gov |
| New Interfacial Interactions | The conformational changes create new hydrogen bonds and salt bridges between the enzyme and the ligand. | These additional interactions strengthen the binding affinity and are essential for holding the substrate in the precise orientation required for catalysis. nih.gov |
This interactive table summarizes the key conformational changes in the MenB enzyme upon binding of a 1,4-dihydroxy-2-naphthoate-containing ligand, as revealed by structural biology studies.
The parent compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), has been identified as a metabolite derived from gut microbiota that acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov AhR is a transcription factor that regulates the expression of various genes. Structure-activity relationship (SAR) studies on DHNA and related compounds have provided a detailed understanding of the molecular requirements for binding to and activating this receptor. nih.gov
These studies have elucidated the binding mechanism by comparing the activity of different isomers and derivatives:
Importance of Hydroxyl Groups: The presence of the hydroxyl groups at the 1 and 4 positions is a primary requirement for maximal activity. Methylation of these hydroxyl groups, as in 1,4-dimethoxy-2-naphthoic acid, leads to a loss of activity. nih.gov
Role of the Carboxyl Group: The carboxyl group at the 2-position significantly enhances the activity compared to compounds lacking it. nih.govnih.gov
Computational Modeling: Analysis of the AhR binding pocket shows that DHNA shares interaction patterns with the potent, but toxic, ligand TCDD. The primary difference lies in the interaction of DHNA's negatively charged carboxyl group, which establishes unique contacts within the receptor. nih.govnih.gov
| Compound | Key Structural Features | Relative AhR Agonist Activity (CYP1A1 Induction) | Mechanistic Implication |
| 1,4-Dihydroxy-2-naphthoic acid (DHNA) | 1,4-OH; 2-COOH | High | The combination of 1,4-dihydroxy and 2-carboxy substituents is optimal for binding and activation. nih.govnih.gov |
| 1-Hydroxy-2-naphthoic acid (1-HNA) | Single 1-OH; 2-COOH | Moderate | Demonstrates that a single hydroxyl group is sufficient for some activity, but two are superior. nih.gov |
| 4-Hydroxy-2-naphthoic acid (4-HNA) | Single 4-OH; 2-COOH | Moderate | Similar to 1-HNA, confirming the importance of the hydroxyl functionality for receptor interaction. nih.gov |
| 1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) | 1,4-OCH₃; 2-COOH | Low / Inactive | Shows that free hydroxyl groups, capable of hydrogen bonding, are critical for the binding mechanism, and methylation prevents this. nih.gov |
| 2-Naphthoic acid | 2-COOH only | Low / Inactive | Illustrates that the carboxyl group alone is insufficient for significant activation; the hydroxyls are the key binding determinants. nih.gov |
This interactive table compares the activity of various naphthoic acid derivatives, highlighting the structural features essential for the binding and activation mechanism of the Aryl Hydrocarbon Receptor.
Advanced Analytical and Detection Methodologies for Methyl 2,4 Dihydroxy 1 Naphthoate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the isolation and measurement of Methyl 2,4-dihydroxy-1-naphthoate in various samples. These techniques offer high resolution and sensitivity, making them indispensable in analytical chemistry.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development for this compound typically involves optimizing the separation on a reversed-phase column, such as a C8 or C18, due to its moderately polar nature.
A study on the related compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), utilized a C18 column with a mobile phase composed of acetonitrile (B52724), methanol (B129727), water, and acetic acid, with the pH adjusted to 5.5. rsc.org For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferable to non-volatile ones like phosphoric acid. ufrrj.br The detection of the naphthalene (B1677914) chromophore is typically achieved using a UV detector, with a common detection wavelength being 254 nm for DHNA. rsc.orgnih.gov To enhance the precision of the analysis, an antioxidant like dithiothreitol (B142953) (DTT) can be added to the mobile phase to prevent the oxidation of the dihydroxy-naphthoate structure. tandfonline.com
Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. mdpi.com According to International Council for Harmonisation (ICH) guidelines, validation involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govpensoft.net
Table 1: Illustrative HPLC Method Parameters for Naphthoate Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water:Acetic Acid (15:25:225:0.1, v/v/v/v) |
| pH | 5.5 (adjusted with 5% ammonium hydroxide) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 45°C |
| Injection Volume | 20 µL |
The data in this table is based on methods developed for the closely related compound 1,4-dihydroxy-2-naphthoic acid and serves as a starting point for the analysis of its methyl ester. rsc.orgnih.gov
Gas Chromatography (GC) with Appropriate Derivatization
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, direct analysis of polar compounds like this compound is challenging due to their low volatility and tendency to exhibit poor peak shape. chromatographyonline.comcolostate.edu Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. tandfonline.comnih.govgnest.org
Common derivatization reagents for phenolic compounds fall into three main categories: silylation, acylation, and alkylation. colostate.edu Silylation agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), react with the hydroxyl groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. rsc.orgresearchgate.netresearchgate.net Acylation with reagents like acetic anhydride (B1165640) can form acetate esters. nih.gov Methylation is another possibility, though the target compound already possesses a methyl ester group. tandfonline.com
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the mass spectrometric fragmentation pattern if GC-MS is used. tandfonline.com After derivatization, the resulting less polar compound can be readily analyzed on a standard non-polar GC column, such as one with a dimethylpolysiloxane stationary phase. nih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Phenolic Compounds
| Derivatization Type | Reagent | Abbreviation | Derivative Formed |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether |
| Silylation | N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether |
| Acylation | Acetic Anhydride | - | Acetate ester |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Confirmation
For highly sensitive and selective analysis, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. nih.gov
In the analysis of the related compound DHNA, LC-MS was used for confirmation. rsc.orgnih.gov The mass spectrum of DHNA revealed a deprotonated molecule [M-H]⁻ at an m/z of 203.03, indicating that negative ion electrospray ionization (ESI) is a suitable ionization mode. rsc.orgnih.gov For this compound, one would expect to observe the corresponding deprotonated molecule in negative ion mode. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. americanpharmaceuticalreview.com
LC-MS methods are particularly valuable for the analysis of complex matrices, as the mass spectrometer can distinguish the target analyte from co-eluting interferences. nih.gov The development of rapid LC-MS methods with direct injection can significantly increase sample throughput for screening purposes. nih.gov
Electrochemical Sensing Methods for this compound
Electrochemical sensors offer a rapid, cost-effective, and portable alternative to chromatographic methods for the detection of electroactive compounds. chemmethod.com The dihydroxynaphthalene core of this compound is electrochemically active and can be oxidized at an electrode surface. This property forms the basis for its determination using voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). ufrrj.brnih.gov
The development of an electrochemical sensor for this compound would likely involve the use of a modified electrode to enhance sensitivity and selectivity. nih.gov Materials such as carbon nanotubes, graphene, and various polymers have been successfully used to modify electrodes for the detection of other phenolic and dihydroxybenzene compounds. mdpi.comnih.gov These modifications can increase the electrode surface area and catalyze the electrochemical reaction, leading to lower detection limits. nih.gov
The voltammetric determination of phenolic compounds is often pH-dependent, and the optimal pH for analysis needs to be determined experimentally. ufrrj.br While no specific electrochemical sensor for this compound has been reported, the extensive research on sensors for similar phenolic structures suggests that this is a viable analytical approach. ufrrj.brmdpi.comnih.govsciforum.net
Spectrophotometric and Fluorimetric Detection Techniques
Spectrophotometric and fluorimetric methods are based on the interaction of the analyte with electromagnetic radiation. UV-Visible spectrophotometry is a straightforward technique that can be used for the quantification of this compound, which possesses a strong chromophore in its naphthalene ring system. As noted in HPLC methods, a detection wavelength of 254 nm is effective for the related compound DHNA. rsc.org Derivative spectrophotometry can be employed to resolve overlapping spectral bands in complex mixtures and to reduce the effects of baseline drift. youtube.comajpaonline.com
Naphthalene and its derivatives are often fluorescent, which opens the possibility of highly sensitive fluorimetric detection. nih.gov A study on 1-naphthoic acid demonstrated that its fluorescence is influenced by the surrounding environment, such as the presence of surfactants. jocpr.com The development of a fluorimetric assay for this compound could involve optimizing the excitation and emission wavelengths and investigating the effects of solvent and pH on the fluorescence intensity. Some naphthoic acid derivatives have been specifically synthesized as fluorescent probes. nih.gov
Sample Preparation and Extraction Strategies for Analysis
Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate the analyte of interest from the sample matrix and to concentrate it to a detectable level. The choice of extraction method depends on the nature of the sample matrix (e.g., solid, liquid, biological fluid) and the analytical technique to be used.
For the analysis of DHNA in a liquid matrix like the Korean rice wine, makgeolli, a sample preparation procedure involving freeze-drying, followed by dilution with water and precipitation of proteins with methanol, has been described. rsc.orgnih.gov The supernatant was then filtered before injection into the HPLC system. rsc.orgnih.gov
For aqueous samples containing phenolic compounds, various extraction techniques can be employed. Liquid-liquid extraction (LLE) using a suitable organic solvent is a classic approach. nih.gov Solid-phase extraction (SPE) offers a more efficient and selective alternative, where the analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
For GC analysis, the extraction solvent should be compatible with the subsequent derivatization step. In some cases, a combined extraction and derivatization procedure can be used to streamline the workflow. nih.gov
Theoretical and Computational Studies of Methyl 2,4 Dihydroxy 1 Naphthoate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a range of molecular systems, including those with transition metals. researchgate.netresearchgate.net
A DFT study on Methyl 2,4-dihydroxy-1-naphthoate would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms (the minimum energy conformation). For this molecule, the calculation would likely confirm a planar naphthalene (B1677914) ring system with the hydroxyl and methyl ester groups as substituents. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. For instance, a study on various ortho-substituted naphthoic acids used DFT to analyze how different substituents affect the geometry of the carboxylic acid group, noting changes in bond lengths and angles that influence reactivity. researchgate.net
Beyond geometry, DFT elucidates key electronic properties. The molecular electrostatic potential (MEP) map is a crucial output, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, while positive potential would be located near the hydrogen atoms of the hydroxyl groups. nih.gov
The table below illustrates the types of electronic properties that can be calculated for a series of related naphthoic acid derivatives using DFT.
| Parameter | Naphthoic acid | o-Hydroxy naphthoic acid | o-Methoxy naphthoic acid | o-Amino naphthoic acid | o-Chloro naphthoic acid |
| Total Energy (kcal/mol) | -3.60E+05 | -4.08E+05 | -4.32E+05 | -3.95E+05 | -6.49E+05 |
| Dipole Moment (Debye) | 5.2561 | 6.738 | 6.869 | 5.779 | 3.707 |
| HOMO Energy (kcal/mol) | -1.46E+02 | -1.51E+02 | -1.49E+02 | -1.35E+02 | -1.49E+02 |
| LUMO Energy (kcal/mol) | -4.8E+01 | -4.20E+01 | -4.14E+01 | -3.83E+01 | -3.89E+01 |
| Table based on data for related naphthoic acid derivatives. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. growingscience.com
A large HOMO-LUMO gap implies high kinetic stability, low chemical reactivity, and low polarizability. growingscience.com
A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and that an eventual charge transfer interaction can occur within the molecule. nih.govgrowingscience.com
For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are π-type orbitals delocalized over the naphthalene ring system. researchgate.net The presence of electron-donating hydroxyl groups and the electron-withdrawing methyl ester group would influence the energy levels and spatial distribution of these orbitals. A DFT study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, for example, showed that the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify chemical behavior:
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. A negative value indicates stability. growingscience.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
Computational methods can predict spectroscopic data, which is invaluable for confirming experimental results and assigning spectral features.
NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted shifts are then compared to experimental data to confirm the proposed structure. For example, in the characterization of a synthesized isoindole methyl ester, NMR signals were assigned based on expected values and splitting patterns, a process that can be powerfully augmented by theoretical predictions. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.net The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help assign the observed spectral bands to specific electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. growingscience.com
Molecular Dynamics Simulations for Conformational and Solvent Effects
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations would be particularly useful for studying the conformational flexibility of the methyl ester group in this compound and, crucially, the influence of solvent molecules.
An MD simulation would treat the molecule and its surrounding solvent (e.g., water) as a system of interacting particles. By solving Newton's equations of motion for this system, a trajectory is generated that shows how the positions and velocities of the atoms evolve. This can reveal dynamic processes such as intramolecular hydrogen bonding and how the solute interacts with the solvent shell. A study of microhydrated naphthalene, for instance, used Born-Oppenheimer Molecular Dynamics to show that water molecules are highly mobile over the aromatic surface even at low temperatures, a dynamic behavior not captured by static calculations. nih.gov For this compound, MD could elucidate the stability of intramolecular hydrogen bonds between the C1-hydroxyl and the C2-ester group in different solvents.
Computational Approaches to Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. It can identify intermediates and, most importantly, the high-energy transition state structures that connect reactants, intermediates, and products.
For this compound, one could computationally investigate reactions such as oxidation of the hydroxyl groups or ester hydrolysis. Using DFT, a proposed reaction pathway can be modeled, and the energy of each state along the reaction coordinate can be calculated. This generates a potential energy surface (PES). The highest point on the lowest-energy path between a reactant and a product on the PES corresponds to the transition state. Locating the transition state allows for the calculation of the activation energy, which is the key parameter determining the reaction rate.
For example, a computational study on a Pd-catalyzed carbamate (B1207046) synthesis used DFT to confirm that the direct reaction was not spontaneous and to propose a detailed mechanistic pathway involving multiple intermediates and transition states, ultimately validating the reaction's feasibility. mdpi.com Similarly, the mechanism of the reaction between 4-methyl aniline (B41778) and OH radicals was computed to identify the most favorable reaction routes and key products. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to non-biological/mechanism focus)
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its activity. nih.gov While often used in drug design, QSAR can also be applied to non-biological endpoints such as reactivity, solubility, or material properties.
For a series of naphthalene derivatives, a QSAR study would involve calculating a large number of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods like multiple linear regression are then used to create a model that predicts the activity based on a selection of these descriptors.
A study on various substituted naphthoic acids calculated several QSAR descriptors to understand how substituents influence properties. researchgate.net The table below shows a selection of such calculated parameters.
| Parameter | o-Hydroxy naphthoic acid | o-Methoxy naphthoic acid | o-Ethoxy naphthoic acid | o-Amino naphthoic acid | o-Methyl naphthoic acid |
| Volume (ų) ** | 543.17 | 597.69 | 651.77 | 600.06 | - |
| Hydration Energy (kcal/mol) | -9.92 | -6.24 | -4.48 | -7.11 | - |
| Polarizability (ų) ** | 19.81 | 21.65 | 23.48 | 22.36 | - |
| Log P | 0.03 | 0.06 | 3.21 | -0.25 | - |
| Mass (amu) | 188.18 | 202.21 | 216.24 | 201.22 | 186.21 |
| Table illustrating QSAR descriptors for related naphthoic acid derivatives. researchgate.net |
Such a model for this compound and its analogs could predict, for example, their relative reactivity in a specific chemical transformation without needing to synthesize and test each compound individually.
Biosynthesis and Natural Occurrence of 1,4 Dihydroxy 2 Naphthoic Acid Precursor to the Ester
Identification and Characterization from Biological Sources
1,4-Dihydroxy-2-naphthoic acid (DHNA) is a naturally occurring naphthalenecarboxylic acid that has been identified in a variety of biological sources, including plants and bacteria. hmdb.canih.gov It is recognized as a key intermediate in the biosynthesis of menaquinone (vitamin K2) in bacteria like Escherichia coli and Propionibacterium freudenreichii. nih.govnih.govebi.ac.uk In fact, mutants of E. coli blocked in the menaquinone pathway have been shown to accumulate DHNA in their culture supernatants, providing strong evidence for its role as a true intermediate. ebi.ac.uk
DHNA has also been identified in the cell-free filtrate of the bifidobacteria Propionibacterium freudenreichii, where it is considered a major metabolite that stimulates the growth of other bifidobacteria. nih.gov Additionally, it has been found in the lactic acid-producing bacterium Lactobacillus casei LP1 and in Korean traditional rice wine. nih.gov In the plant kingdom, DHNA has been reported in Rubia cordifolia, a plant rich in alizarin-type anthraquinones. biorxiv.orgresearchgate.net The compound has also been detected in several other plant species, including oregon yampahs, chinese mustards, pigeon peas, crab apples, and common grapes. hmdb.ca
The identification of DHNA from these sources typically involves extraction from the biological matrix followed by analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for separation and structural confirmation. biorxiv.org
Table 1: Documented Natural Sources of 1,4-Dihydroxy-2-naphthoic Acid
| Kingdom | Species | Common Name |
| Bacteria | Propionibacterium freudenreichii | - |
| Bacteria | Escherichia coli | - |
| Bacteria | Lactobacillus casei | - |
| Plantae | Rubia cordifolia | Indian Madder |
| Plantae | Perideridia oregana | Oregon Yampah |
| Plantae | Brassica juncea | Chinese Mustard |
| Plantae | Cajanus cajan | Pigeon Pea |
| Plantae | Malus | Crab Apple |
| Plantae | Vitis vinifera | Common Grape |
Elucidation of Biosynthetic Pathways (e.g., Shikimate Pathway, MEP Pathway)
The biosynthesis of 1,4-dihydroxy-2-naphthoic acid originates from the shikimate pathway. biorxiv.orgnih.gov This pathway provides the precursor chorismate, which is the branch point compound leading to the formation of DHNA. ebi.ac.uknih.gov In plants and many bacteria, the o-succinylbenzoate (OSB) pathway, which is a branch of the shikimate pathway, is responsible for converting chorismate into DHNA. nih.gov This core set of reactions ultimately supplies the 1,4-naphthalenoid ring for essential molecules like menaquinone and phylloquinone. nih.gov
In some organisms, the methylerythritol phosphate (B84403) (MEP) pathway also plays an indirect role by providing the isoprenoid units, such as 3,3-dimethylallyl pyrophosphate (DMAPP), necessary for the subsequent prenylation of DHNA in the biosynthesis of compounds like anthraquinones. biorxiv.org
The conversion of chorismate to DHNA involves a series of enzymatic reactions. While the entire pathway has been extensively studied, key enzymes include:
o-Succinylbenzoate Synthase (MenC): This enzyme catalyzes the conversion of chorismate and isochorismate to o-succinylbenzoate.
o-Succinylbenzoate-CoA Ligase (MenE): This enzyme activates o-succinylbenzoate to its CoA thioester.
1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB): This enzyme catalyzes the formation of DHNA-CoA from o-succinylbenzoate-CoA through a Claisen condensation. rsc.org
1,4-Dihydroxy-2-naphthoyl-CoA Hydrolase: This dedicated thioesterase of the Hotdog-fold family is responsible for the hydrolysis of DHNA-CoA to yield free DHNA. nih.govwikipedia.org
Once DHNA is formed, it can be further modified by other enzymes. For instance, in the biosynthesis of menaquinone, a key reaction is the prenylation of DHNA. nih.govnih.govresearchgate.net This step is catalyzed by DHNA-octaprenyltransferase (MenA) , which attaches an octaprenyl side chain to the DHNA molecule. nih.govnih.govresearchgate.net In the biosynthesis of certain anthraquinones in plants like Rubia cordifolia, a DHNA prenyltransferase attaches a prenyl group to the DHNA core. biorxiv.org Studies on the recombinant form of this prenyltransferase from R. cordifolia, named RcDT1, have shown that it primarily recognizes naphthoic acids. biorxiv.org
The biosynthesis of DHNA and its downstream products is a regulated process. In bacteria, there is evidence of feedback regulation in the menaquinone pathway. researchgate.net For example, in Mycobacterium tuberculosis, DHNA has been shown to act as an allosteric inhibitor of MenD, the enzyme that catalyzes the first committed step in menaquinone biosynthesis. researchgate.net This feedback inhibition by DHNA, the final soluble metabolite in the cytosolic part of the pathway, provides a mechanism to control the levels of menaquinone within the cell. researchgate.net
In plants, the o-succinylbenzoate pathway may be regulated by the availability of cellular bicarbonate, as the plant DHNA-CoA synthases are predicted to belong to a class that uses bound bicarbonate as a catalytic base. nih.gov Furthermore, the localization of the biosynthetic enzymes plays a regulatory role. In plants, the final steps of phylloquinone biosynthesis, which utilizes DHNA, occur in the plastids, indicating that DHNA must be transported from its site of synthesis in the peroxisomes to the plastids. nih.gov
Metabolic Engineering Approaches for DHNA Production
Metabolic engineering, which involves the rational modification of an organism's genetic and regulatory processes, has been explored to enhance the production of valuable natural products, including DHNA. nih.govnih.gov These strategies aim to redirect metabolic flux towards the desired compound by overexpressing key enzymes, silencing competing pathways, and optimizing cellular conditions. nih.gov
In the context of DHNA, research has focused on improving its production in microorganisms like Propionibacterium freudenreichii. One successful approach has been the use of fed-batch cultivation methods. By controlling the feeding of a carbon source like lactose, the metabolic state of the bacteria can be shifted to favor DHNA accumulation. nih.gov For instance, switching from anaerobic to aerobic conditions in P. freudenreichii cultures can halt the production of menaquinone (which consumes DHNA) and lead to an increase in the extracellular concentration of DHNA. nih.gov This is because under aerobic conditions, the synthesis of the isoprenoid precursors for the menaquinone side chain is reduced, making more DHNA available for secretion. nih.gov These findings demonstrate that by manipulating cultivation parameters based on an understanding of the biosynthetic pathways, the production of DHNA can be significantly enhanced. nih.gov The development of such engineered microbial systems holds promise for the industrial-scale production of DHNA for various applications. nih.govyoutube.comyoutube.com
Future Research Directions and Emerging Trends for Methyl 2,4 Dihydroxy 1 Naphthoate
Exploration of Novel Synthetic Routes and Catalyst Systems
The traditional synthesis of Methyl 2,4-dihydroxy-1-naphthoate typically involves Fischer esterification of the parent carboxylic acid, 1,4-dihydroxy-2-naphthoic acid, using methanol (B129727) and a strong acid catalyst like sulfuric acid. youtube.com However, current research is pushing beyond these conventional methods to explore more efficient, selective, and milder synthetic strategies.
A significant emerging trend is the development of novel catalytic systems. While not yet applied specifically to this compound, recent advancements in ester synthesis are highly relevant. For instance, manganese(I) complexes have been developed for the hydrogenation of various aromatic and aliphatic esters, highlighting a move towards base-metal catalysis which offers a more sustainable alternative to precious metal catalysts. researchgate.net Another promising area is the use of ionic liquids, such as N-methylpyrrolidone hydrosulfate, which have been successfully employed as recyclable catalysts for the esterification of naphthenic acids. epa.gov
Furthermore, innovative activation methods are being explored. A recently developed strategy involves the electrophilic activation of amides using a 2,2,2-trifluoroethyl(mesityl)iodonium triflate salt under mild conditions to produce esters, including a 2,2,2-trifluoroethyl 1-naphthoate. acs.org This points towards new possibilities for converting naphthoyl amides into esters like this compound, bypassing the need for the free carboxylic acid intermediate. acs.org Trans-esterification, the conversion of one ester to another, also presents a viable route, which can be catalyzed by either acids or bases. youtube.com
| Synthetic Route | Catalyst/Reagents | Key Features | Potential Advantage |
| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Traditional, equilibrium-driven | Well-established, simple reagents |
| Trans-esterification | Alcohol, Acid or Base Catalyst | Reversible, converts existing esters | Useful for modifying ester groups |
| Ionic Liquid Catalysis | N-methylpyrrolidone hydrosulfate | Recyclable catalyst, green potential | Environmental, catalyst reusability |
| Amide Activation | Trifluoroethyl(mesityl)iodonium triflate | Mild conditions, high functional group tolerance | Avoids carboxylic acid intermediate |
Integration of Advanced Analytical Techniques for Real-time Monitoring
The synthesis of specialty chemicals like this compound increasingly requires precise process control, which can be achieved through advanced analytical techniques. The future lies in the integration of Process Analytical Technology (PAT) for real-time monitoring.
A state-of-the-art approach involves combining multiple spectroscopic and chromatographic methods to follow a reaction as it happens. For complex, multi-step syntheses, a suite of tools including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis) spectroscopy, Infrared (IR) spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC) can be integrated into a continuous flow reactor system. nih.govnih.gov This allows for the real-time quantification of reactants, intermediates, and products. nih.govnih.govresearchgate.net For the synthesis of this compound, IR spectroscopy could monitor the disappearance of the carboxylic acid C=O stretch and the appearance of the ester C=O stretch, while UHPLC could provide quantitative data on conversion and purity at specific time points. researchgate.net
The development of sophisticated data analysis models, including deep learning and partial least squares regression, is crucial for interpreting the large datasets generated by these techniques. nih.govnih.gov These models can translate complex spectral data into accurate concentration profiles, enabling precise control over reaction conditions to optimize yield and minimize impurities. nih.gov The application of these integrated analytical systems represents a significant leap from traditional offline analysis, paving the way for data-driven and highly optimized chemical manufacturing. nih.gov
| Technique | Principle | Application in Real-time Monitoring |
| Infrared (IR) Spectroscopy | Vibrational transitions of functional groups | Monitoring changes in key functional groups (e.g., -COOH to -COOCH₃) numberanalytics.com |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed structural information and quantification of species in the reaction mixture nih.gov |
| UV/Vis Spectroscopy | Electronic transitions in conjugated systems | Tracking concentration changes of aromatic species like naphthoates nih.gov |
| UHPLC | High-resolution chromatographic separation | Accurate quantification of product yield and impurity profiling nih.gov |
Development of New Material Science Applications based on Naphthoate Derivatives
Naphthalene (B1677914) and its derivatives are recognized as important building blocks for functional materials. While specific applications for this compound are still emerging, the inherent properties of the dihydroxynaphthoate structure suggest significant potential in material science.
One promising area is in the field of electrochromic materials. Arylene diimides, which share structural similarities with fused aromatic systems like naphthalene, are known n-type semiconductors investigated for cathodic coloring materials. The development of new naphthalene-based structures is a key goal in this field. The dihydroxy substituents on the naphthalene ring of this compound could be used for further chemical modification, such as polymerization or incorporation into larger conjugated systems, to create novel electrochromic polymers.
Furthermore, naphthoate derivatives serve as crucial intermediates in the synthesis of dyes and other functional organic molecules. The hydroxyl and ester groups of this compound provide reactive sites for creating more complex structures with tailored optical and electronic properties, potentially leading to new classes of organic light-emitting diode (OLED) materials, liquid crystals, or advanced polymers with high thermal stability.
Computational Chemistry Advancements in Naphthoate Research
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. For naphthoate derivatives, computational methods are providing deep insights into structure-activity relationships and reaction mechanisms.
Density Functional Theory (DFT) is a powerful method used to study the electronic structure and reactivity of molecules. Studies on substituted naphthoic acids have used DFT to estimate a range of physicochemical properties, including total energy, HOMO-LUMO gap, chemical hardness, and dipole moment. researchgate.net Such calculations can predict how the dihydroxy and methyl ester groups on this compound influence its electronic properties and reactivity compared to other substituted naphthoates. researchgate.net
Moreover, computational modeling can predict how these molecules interact with biological targets. For example, computational analysis has been used to show how the parent compound, 1,4-dihydroxy-2-naphthoic acid, interacts with the aryl hydrocarbon receptor (AhR), revealing that it shares similar interactions within the receptor's binding pocket as other known ligands. nih.gov This type of molecular docking and simulation can be extended to this compound to screen for potential biological activities and guide the design of new functional derivatives. These computational approaches save significant time and resources by prioritizing the most promising candidates for synthesis and testing. researchgate.netescholarship.org
Sustainable Chemistry and Green Synthesis of this compound
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. For this compound, the focus is shifting from traditional methods towards more environmentally benign and efficient processes.
A key trend is the use of biocatalysis. Lipases, a class of enzymes, are being extensively explored for catalyzing esterification reactions under mild conditions. scilit.comresearchgate.net The enzymatic synthesis of aromatic esters offers several advantages over chemical routes, including high selectivity (regioselectivity), reduced energy consumption, and the avoidance of harsh acid or base catalysts. scilit.comfrontiersin.org Immobilized lipases, such as that from Candida antarctica (CALB), have been successfully used to synthesize various aromatic esters with high conversion rates. nih.gov Applying this technology to the esterification of 1,4-dihydroxy-2-naphthoic acid with methanol could provide a sustainable pathway to the target molecule. nih.gov
In addition to biocatalysis, the use of greener solvents and recyclable catalysts is a major research direction. As mentioned, ionic liquids present a promising alternative to traditional acid catalysts, as they can often be recovered and reused, minimizing waste. epa.gov The development of co-solvent systems can also enhance reaction rates and conversion in enzymatic syntheses, further improving the efficiency of the process. frontiersin.org These green chemistry approaches are not only environmentally responsible but can also lead to more economical and efficient manufacturing processes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
